2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide
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Overview
Description
2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core substituted with methoxy and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methoxy-5-methylaniline with 4,6-dimethylnicotinic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents and nucleophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylaniline: A precursor in the synthesis of the target compound, known for its use in dye and pigment production.
4,6-dimethylnicotinic acid: Another key intermediate, used in the synthesis of various nicotinamide derivatives.
Uniqueness
2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxy-5-methylanilino)-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-9-5-6-13(21-4)12(7-9)19-16-14(15(17)20)10(2)8-11(3)18-16/h5-8H,1-4H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZAHEIYHHNZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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